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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die Rolle des Moleküls

Z57346765 als Inhibitor der Glykolyse. Der Schwerpunkt liegt auf seinem Wirkmechanismus,

quantitativen Daten zu seiner Wirksamkeit und detaillierten experimentellen Protokollen, die für

seine Charakterisierung relevant sind.

Einleitung
Z57346765 ist ein spezifischer niedermolekularer Inhibitor des Enzyms Phosphoglyceratkinase

1 (PGK1).[1] PGK1 ist ein Schlüsselenzym im glykolytischen Stoffwechselweg und katalysiert

die Umwandlung von 1,3-Bisphosphoglycerat zu 3-Phosphoglycerat, ein Schritt, der das erste

ATP-Molekül in der Glykolyse erzeugt.[2][3] Durch die Hemmung von PGK1 stört Z57346765
diesen zentralen Stoffwechselweg, was zu einer verringerten Glukoseaufnahme und

Laktatproduktion führt.[1] Diese Eigenschaften machen Z57346765 zu einem wichtigen

Werkzeug für die Erforschung der Glykolyse und zu einem potenziellen therapeutischen

Kandidaten bei Krankheiten, die durch eine hohe glykolytische Aktivität gekennzeichnet sind,

wie beispielsweise Nierenzellkarzinome (KIRC).[4]

Wirkmechanismus
Z57346765 bindet spezifisch an die ADP-Bindungstasche von PGK1.[1] Diese Bindung hemmt

die metabolische Enzymaktivität von PGK1 und unterbricht so den glykolytischen Fluss.[4] Die

Bindungsaffinität von Z57346765 an PGK1 wurde mit einem KD-Wert von 2,09 × 10⁻⁵ M
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bestimmt.[1] Neben seiner direkten Wirkung auf die Glykolyse führt die Hemmung von PGK1

durch Z57346765 in Nierenzellkarzinomzellen zur Hemmung der DNA-Replikation, zur

Beeinträchtigung der DNA-Reparatur und zum Stillstand des Zellzyklus.[1][4]
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Wirkmechanismus von Z57346765 in der Glykolyse.
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Quantitative Daten zur Wirksamkeit
Die antiproliferative Aktivität von Z57346765 wurde in verschiedenen menschlichen

Nierenzellkarzinom-Zelllinien und einer normalen Nierenzelllinie untersucht. Die halbmaximale

Hemmkonzentration (IC50) wurde nach einer Inkubationszeit von 48 Stunden mittels CCK-8-

Assay bestimmt.

Zelllinie Zelltyp IC50-Wert (μM)

ACHN Nierenzellkarzinom 18.15[1]

786-O Nierenzellkarzinom 26.59[1]

OS-RC-2 Nierenzellkarzinom

Nicht explizit angegeben, aber

als resistenter gegen

Sorafenib beschrieben[5]

HK-2
Normale Nierentubulus-

Epithelzellen
49.45[1]

Experimentelle Protokolle
Zellkultur
Menschliche Nierenzellkarzinom-Zelllinien (z. B. 786-O, ACHN, OS-RC-2) und normale

Nierenzellen (HK-2) werden in den empfohlenen Kulturmedien (z. B. RPMI-1640 oder DMEM),

ergänzt mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin-Streptomycin, bei 37 °C in

einer befeuchteten Atmosphäre mit 5 % CO₂ kultiviert.

Zellproliferationsassay (CCK-8-Assay)
Zellaussaat: Zellen werden in 96-Well-Platten mit einer Dichte von 4.000 Zellen pro Well

ausgesät und über Nacht inkubiert.[6]

Behandlung: Die Zellen werden mit verschiedenen Konzentrationen von Z57346765 für 48

Stunden behandelt.[1]

Reagenz-Inkubation: Zu jeder Vertiefung werden 10 µl der CCK-8-Lösung gegeben und die

Platte wird für 1-4 Stunden bei 37 °C inkubiert.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12308717?utm_src=pdf-body
https://www.medchemexpress.com/z57346765.html
https://www.medchemexpress.com/z57346765.html
https://www.researchgate.net/publication/377935524_Novel_inhibitors_targeting_the_PGK1_metabolic_enzyme_in_glycolysis_exhibit_effective_antitumor_activity_against_kidney_renal_clear_cell_carcinoma_in_vitro_and_in_vivo
https://www.medchemexpress.com/z57346765.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4672629/
https://www.benchchem.com/product/b12308717?utm_src=pdf-body
https://www.medchemexpress.com/z57346765.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12308717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Messung: Die Extinktion wird bei einer Wellenlänge von 450 nm mit einem Mikroplatten-

Lesegerät gemessen.

Analyse: Die prozentuale Hemmung des Zellwachstums wird im Vergleich zu mit dem

Vehikel (DMSO) behandelten Kontrollen berechnet, um die IC50-Werte zu bestimmen.

Glukoseaufnahme-Assay
Vorbereitung: Die Zellen werden in 96-Well-Platten ausgesät und über Nacht inkubiert.

Behandlung: Die Zellen werden mit Z57346765 in den gewünschten Konzentrationen für

eine festgelegte Zeit (z. B. 12 oder 24 Stunden) behandelt.

Inkubation mit 2-NBDG: Das Medium wird durch ein glukosefreies Medium ersetzt, das

einen fluoreszierenden Glukose-Analogstoff wie 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-

diazol-4-yl)Amino)-2-Deoxyglucose) enthält. Die Inkubation erfolgt für 20-30 Minuten bei 37

°C.[6][7]

Waschen: Die Reaktion wird durch Zugabe von eiskaltem PBS gestoppt und die Zellen

werden mehrmals mit kaltem PBS gewaschen, um extrazelluläres 2-NBDG zu entfernen.[7]

Messung: Die Fluoreszenzintensität wird mit einem Fluoreszenz-Mikroplatten-Lesegerät bei

einer Anregungswellenlänge von 485 nm und einer Emissionswellenlänge von 530 nm

gemessen.[6]

Normalisierung: Die Fluoreszenzwerte werden auf die Zellzahl oder den Proteingehalt

normalisiert, um die Glukoseaufnahmerate zu quantifizieren.

Laktatproduktions-Assay
Zellbehandlung: Die Zellen werden wie für den Glukoseaufnahme-Assay beschrieben mit

Z57346765 behandelt.

Probenentnahme: Nach der Inkubationszeit wird das Zellkulturmedium entnommen.

Messung: Die Laktatkonzentration im Medium wird mit einem kommerziellen Laktat-Assay-

Kit gemäß den Anweisungen des Herstellers gemessen.[5][8] Diese Kits basieren

typischerweise auf einer enzymatischen Reaktion, bei der Laktat zu Pyruvat oxidiert wird,
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was zur Bildung von NADH führt, das kolorimetrisch oder fluorometrisch nachgewiesen wird.

[8][9]

Normalisierung: Die gemessenen Laktatwerte werden auf die Zellzahl normalisiert, um die

Laktatproduktionsrate zu bestimmen.[2]

PGK1-Enzymaktivitätsassay
Reaktionsaufbau: Rekombinantes PGK1-Protein wird in einem Reaktionspuffer (z. B. 20 mM

Tris, 100 mM NaCl, 0,1 mM MgCl₂, 2 mM DTT, pH 8,6) mit seinem Substrat 3-

Phosphoglycerat und ATP inkubiert.[10] Verschiedene Konzentrationen von Z57346765 oder

DMSO (Kontrolle) werden zur Reaktion gegeben.

Inkubation: Die Reaktion wird für 1 Stunde bei Raumtemperatur inkubiert.[10]

Detektion: Die Produktion von ADP (ein Produkt der PGK1-Reaktion) wird mit einem

Detektionsreagenz wie ADP-Glo™ gemessen.[10] Dieses Reagenz stoppt die PGK1-

Reaktion und wandelt das erzeugte ADP in ATP um, das dann über eine Luciferase-Reaktion

quantifiziert wird, die ein lumineszentes Signal erzeugt.

Analyse: Die Lumineszenz wird mit einem Luminometer gemessen. Eine Reduktion des

Signals in Gegenwart von Z57346765 zeigt eine Hemmung der PGK1-Enzymaktivität an.
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Experimenteller Arbeitsablauf zur Bewertung von Z57346765.

Schlussfolgerung
Z57346765 stellt einen wertvollen pharmakologischen Inhibitor zur Untersuchung der Rolle von

PGK1 in der Glykolyse und verwandten zellulären Prozessen dar. Seine Fähigkeit, die

Glykolyse in Krebszellen zu blockieren, unterstreicht das Potenzial der gezielten Hemmung des

Zellstoffwechsels als therapeutische Strategie, insbesondere bei Nierenzellkarzinomen. Die in

diesem Dokument zusammengefassten quantitativen Daten und detaillierten Protokolle bieten

eine solide Grundlage für zukünftige Forschungen und die Entwicklung von Medikamenten, die

auf PGK1 abzielen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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